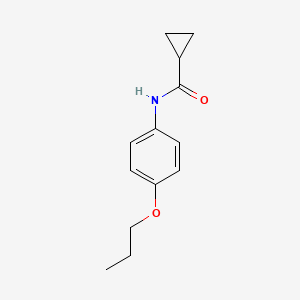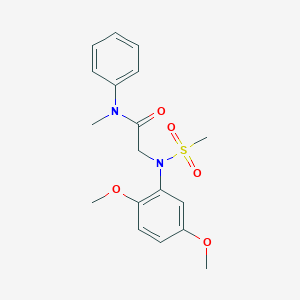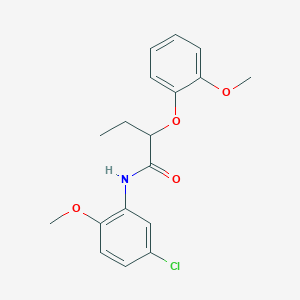![molecular formula C15H24N2O2S B4577741 1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4577741.png)
1-(4-methylphenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide
Übersicht
Beschreibung
The study and synthesis of methanesulfonamide derivatives have been an area of active research due to their broad range of biological activities and applications in medicinal chemistry. Methanesulfonamide compounds have been synthesized and evaluated for various pharmacological properties, including HMG-CoA reductase inhibition and potential antiarrhythmic effects.
Synthesis Analysis
Methanesulfonamide derivatives are synthesized through various chemical reactions, involving initial steps like nitration, sulfonation, chlorination, and aminolysis to yield the final compound. For instance, a four-step synthesis process starting from benzyl chloride has been demonstrated for the preparation of 1-(4-nitrophenyl methanesulfonyl) pyrrolidine, showcasing a method that could be adapted for related compounds (Xin Fei, 2004).
Molecular Structure Analysis
The molecular and supramolecular structures of various methanesulfonamide derivatives have been reported, highlighting the influence of substituents on molecular conformation and interactions. For example, studies have elucidated the structural differences and hydrogen bonding patterns in N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide, which could provide insights into the structural analysis of similar compounds (Danielle L Jacobs et al., 2013).
Wissenschaftliche Forschungsanwendungen
Methane Conversion and Environmental Impacts
Research into methane conversion processes, such as the anaerobic oxidation of methane with sulphate, highlights the importance of understanding microbial communities and their biochemical pathways. These studies can inform the development of new methods for mitigating methane's environmental impact, as methane is a potent greenhouse gas. For example, the diagnostic lipid biomarker and stable carbon isotope signatures of microbial communities mediating anaerobic oxidation of methane with sulphate offer valuable insights into chemotaxonomic identification of these communities, which is crucial for environmental monitoring and bioremediation efforts (Niemann & Elvert, 2008).
Biodegradation of Environmental Pollutants
The microbial degradation of polyfluoroalkyl chemicals, which are environmental pollutants containing methanesulfonamide moieties, is a significant area of research. Understanding the microbial pathways for breaking down these chemicals can inform strategies for reducing their persistence and toxicity in the environment. Studies on the environmental biodegradability of such compounds underscore the importance of identifying microbial species and enzymes capable of efficient degradation, thereby contributing to the development of bioremediation technologies (Liu & Mejia Avendaño, 2013).
Pharmaceutical Applications
Sulfonamide compounds, including those with methanesulfonamide groups, have been extensively studied for their pharmaceutical applications. These compounds serve as the backbone for various drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research on sulfonamide inhibitors, for example, covers a wide range of therapeutic targets, from tyrosine kinases to histone deacetylases, highlighting the versatility and importance of sulfonamide chemistry in drug development (Gulcin & Taslimi, 2018).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N-(3-pyrrolidin-1-ylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-14-5-7-15(8-6-14)13-20(18,19)16-9-4-12-17-10-2-3-11-17/h5-8,16H,2-4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTNARCKYYKHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577671.png)
![1-(2-methoxyphenyl)-4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4577675.png)


![4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4577691.png)




![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4577723.png)
![2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4577731.png)
![3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B4577733.png)
![N-(sec-butyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4577742.png)
